2-[3-[4-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]thiophen-2-yl]acetic acid
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Overview
Description
2-[3-[4-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]thiophen-2-yl]acetic acid is a complex organic compound featuring a thiophene ring, a piperidine ring, and a pyrazole ring
Preparation Methods
The synthesis of 2-[3-[4-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]thiophen-2-yl]acetic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrazole ring: This step typically involves the reaction of a suitable hydrazine derivative with a diketone or similar compound.
Attachment of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Final assembly: The final step involves the coupling of the previously formed intermediates to produce the target compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
2-[3-[4-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]thiophen-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that could be explored for drug development.
Medicine: Its structure suggests potential as a pharmaceutical agent, possibly targeting specific receptors or enzymes.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-[4-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]thiophen-2-yl]acetic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study to elucidate.
Comparison with Similar Compounds
Similar compounds include other molecules containing piperidine, pyrazole, and thiophene rings. For example:
Piperidine derivatives: These are widely used in pharmaceuticals for their biological activity.
Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.
Thiophene derivatives: Used in materials science for their electronic properties.
The uniqueness of 2-[3-[4-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]thiophen-2-yl]acetic acid lies in its specific combination of these rings, which may confer unique properties and applications.
Properties
IUPAC Name |
2-[3-[4-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]thiophen-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-18-13(2-6-17-18)11-3-7-19(8-4-11)16(22)12-5-9-23-14(12)10-15(20)21/h2,5-6,9,11H,3-4,7-8,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSAZHJRPGHBFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCN(CC2)C(=O)C3=C(SC=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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